molecular formula C10H18N2O2 B1290543 Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate CAS No. 370882-66-9

Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Cat. No.: B1290543
CAS No.: 370882-66-9
M. Wt: 198.26 g/mol
InChI Key: YPCQQZHIBTVQAB-YUMQZZPRSA-N
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Description

Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Science and Toxicology

Studies have explored the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), with a focus on compounds like tert-butyl-based derivatives. These compounds, including tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate, have been detected in various environmental matrices. Research emphasizes the need for understanding their human exposure pathways and potential toxic effects, suggesting some SPAs might exhibit hepatic toxicity, endocrine-disrupting effects, and carcinogenicity. Future research directions include investigating novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Synthetic Chemistry and Catalysis

In synthetic chemistry, the this compound structure has been utilized in catalytic processes and the synthesis of complex molecules. For example, research on non-enzymatic kinetic resolution has highlighted the development of chiral catalysts for asymmetric reactions, with potential applications in the synthesis of enantiopure compounds (Pellissier, 2011). Additionally, studies on the synthesis of pharmaceutical compounds like vandetanib have analyzed various synthetic routes, indicating the importance of tert-butyl-based intermediates in achieving high yields and commercial viability (Mi, 2015).

Materials Science and Engineering

In materials science, the compound's derivatives have been explored for their applications in bioseparation processes and membrane technology. Three-phase partitioning (TPP) techniques, which can be applied to the separation and purification of bioactive molecules, often involve tert-butyl-based compounds as critical components. This approach has shown promise in the food, cosmetics, and pharmaceutical industries (Yan et al., 2018). Furthermore, the use of polymer membranes for the purification of fuel additives like methyl tert-butyl ether (MTBE) has been reviewed, emphasizing the efficiency of these membranes in separating complex mixtures (Pulyalina et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Properties

IUPAC Name

tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-11-5-8(7)12/h7-8,11H,4-6H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCQQZHIBTVQAB-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-tert-Butoxycarbonylamino-4-hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester. To a 3 L round-bottomed flask, was added the filtered reaction mixture of 3-amino-4-hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester in pentanol/ethanol mixture. To the mixture sodium bicarbonate (30.8 g, 367 mmol), H2O (655 mL), and Boc anhydride (38 g, 174.1 mmol) were added. The mixture was stirred under N2(g) for 15 h at room temperature. The biphasic mixture was then separated and the organics were washed with brine (655 mL). The organics were dried with magnesium sulfate, filtered, and concentrated under reduced pressure. The material was warmed to 98° C. in toluene/heptanes (280 mL each) and then filtered. The filtrate was slowly cooled to room temperature and stirred for 20 h. The resulting solids were filtered and washed with heptanes to provide the title compound (39.5 g, 64% over two steps). 1H-NMR (CD3OD, 400 MHz): 7.31 (m, 5H), 5.11 (s, 2H), 4.20 (m, 1H), 3.50-3.70 (m, 4H), 3.34-3.42 (m, 1H), 3.18-3.29 (m, 1H), 2.49 (m, 1H), 1.44 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
pentanol ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
30.8 g
Type
reactant
Reaction Step Three
Quantity
38 g
Type
reactant
Reaction Step Three
Name
Quantity
655 mL
Type
solvent
Reaction Step Three
Yield
64%

Synthesis routes and methods II

Procedure details

Allyl-(2,2-dimethoxy-ethyl)-carbamic acid benzyl ester. To a 500 mL round-bottomed flask equipped with thermocouple probe, nitrogen inlet, reflux condenser, heating mantle, and mechanical stirring was added (2,2-dimethoxy-ethyl)-carbamic acid benzyl ester (50 g, 209 mmol) in toluene (180 mL). To the resulting solution was added powdered KOH (51.6 g, 920 mmol) and triethylbenzylammonium chloride (0.810 g, 3.55 mmol). A solution of allyl bromide (33.0 g, 275 mmol) in toluene (50 mL) was added dropwise over 10 minutes. The mixture was heated to 50° C. and stirred for 2 days. To the reaction mixture was added water (230 mL) over ten minutes. The layers were separated and the aqueous was extracted with toluene (2×200 mL). The combined organics were washed with brine (1×200 mL), dried with magnesium sulfate, filtered, and concentrated to afford the title compound (57.8 g, 98%). 1H-NMR (CDCl3, 500 MHz): 7.31 (m, 5H), 5.76 (m, 1H), 5.15 (m, 4H), 4.51 (m, 1H), 3.98 (d, J=9.48, 2H), 3.36 (m, 8H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Two
Name
Quantity
51.6 g
Type
reactant
Reaction Step Three
Quantity
33 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0.81 g
Type
catalyst
Reaction Step Five
Name
Quantity
230 mL
Type
solvent
Reaction Step Six
Yield
98%

Synthesis routes and methods III

Procedure details

Allyl-(2-hydroxyimino-ethyl)-carbamic acid benzyl ester. To a 1 L round-bottomed flask, were added allyl-(2-oxo-ethyl)-carbamic acid benzyl ester (45.2 g, 193.8 mmol) and hydroxylamine hydrochloride (17.5 g, 251.9 mmol) in acetonitrile (260 mL). To the resulting mixture was added a solution of sodium acetate trihydrate (29.5 g, 217 mmol) in H2O (130 mL). The reaction mixture was stirred at room temperature under nitrogen(g) overnight. The mixture was concentrated under reduced pressure and the resulting residue was extracted with ethyl acetate (2×130 mL). The combined organics were washed with brine, dried with magnesium sulfate, filtered, and concentrated under reduced pressure to afford the title compound (46.5 g, 97%). 1H-NMR (CDCl3, 400 MHz): 7.32 (m, 5H), 6.72 (m, 1H), 5.77 (bs, 1H), 5.16 (m, 4H), 4.19 (m, 1H), 3.95 (m, 3H). MS (electrospray): exact mass calculated for C13H16N2O3, 248.12; m/z found, 249.1 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45.2 g
Type
reactant
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
260 mL
Type
solvent
Reaction Step Two
Quantity
29.5 g
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Three
Yield
97%

Synthesis routes and methods IV

Procedure details

3-Benzyl, 6-tert-butyl-3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate. To a 1 L round-bottomed flask were added 3-tert-butoxycarbonylamino-4-hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester (44 g, 104 mmol) in dichloromethane (150 mL) and trifluoroacetic acid (51 mL). The reaction mixture was stirred for 20 h. The reaction mixture was concentrated under reduced pressure. The residual material was taken up in ethanol (250 mL) and basified with 25% NaOH(aq) to pH ˜12 (70 mL). Additional 25% NaOH(aq) (15 mL) was added and the resulting mixture was warmed to 60° C. for 1.5 h. After cooling to room temperature, the resulting mixture was then slowly added to di-tert-butyl dicarbonate (22.7 g, 104 mmol) in ethanol (30 mL) at room temperature over 40 minutes. The reaction mixture was concentrated under reduced pressure, and the resulting residual was partitioned between H2O and ethyl acetate (250 mL each). The aqueous layer was extracted one more time with ethyl acetate and the combined organics were washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was further purified by flash column chromatography (2×330 g silica, 15 to 45% EA/hexanes) to provide the title compound (20.9 g, 67%). 1H-NMR (CD3OD, 400 MHz): 7.32 (m, 5H), 5.16 (s, 2H), 4.66 (m, 1H), 4.04 (m, 2H), 3.86 (d, J=12.1 Hz, 1H), 3.45 (m, 1H), 3.25 (m, 1H), 3.02-3.16 (m, 2H), 1.41 (s, 9H). MS (electrospray): exact mass calculated for C18H24N2O4, 332.17; m/z found, 233.1 [M+H]+.
[Compound]
Name
6-tert-butyl-3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
51 mL
Type
solvent
Reaction Step Two
Quantity
22.7 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
67%

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